Aureothin
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Overview
Description
Aureothin is a complex organic compound with a unique structure that includes a pyran ring, an oxolane ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aureothin typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyran ring, the introduction of the oxolane ring, and the addition of various substituents. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the purity of the final product. Industrial methods may also involve continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Aureothin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Aureothin has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: If the compound exhibits pharmacological activity, it could be developed into a drug for treating various diseases. Preclinical and clinical studies would be necessary to evaluate its safety and efficacy.
Industry: The compound’s unique properties may make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Aureothin depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways. The compound’s structure allows it to interact with multiple targets, potentially resulting in a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyran and oxolane derivatives with various substituents. Examples include:
- 2-methoxy-3-methylpyrazine
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Uniqueness
The uniqueness of Aureothin lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H23NO6 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(E)-2-methyl-3-(4-nitrophenyl)prop-2-enylidene]oxolan-2-yl]pyran-4-one |
InChI |
InChI=1S/C22H23NO6/c1-13(9-16-5-7-18(8-6-16)23(25)26)10-17-11-19(28-12-17)21-14(2)20(24)15(3)22(27-4)29-21/h5-10,19H,11-12H2,1-4H3/b13-9+,17-10- |
InChI Key |
GQKXCBCSVYJUMI-RCGCBBHSSA-N |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/CO2 |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)CO2 |
Synonyms |
alloaureothin aureothin mycolutein |
Origin of Product |
United States |
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